molecular formula C8H14ClN B6284540 N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride CAS No. 64892-73-5

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride

Cat. No. B6284540
CAS RN: 64892-73-5
M. Wt: 159.7
InChI Key:
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Description

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride, or NCPAH, is an organic compound that has been studied for its potential applications in scientific research. NCPAH is a cyclic amine with a substituted propargyl group, and it has several unique features that make it an attractive compound for research purposes.

Scientific Research Applications

NCPAH has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinases, and it has been shown to inhibit the activity of several kinases, including c-Src, c-Abl, and c-Kit. NCPAH has also been studied for its potential to modulate the activity of G-protein coupled receptors, and it has been shown to modulate the activity of several GPCRs, including the serotonin receptor 5-HT2A. NCPAH has also been studied for its potential to modulate the activity of ion channels, and it has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.3.

Mechanism of Action

The exact mechanism of action of NCPAH is not fully understood. However, it is believed that NCPAH acts as an allosteric modulator of various proteins, including protein kinases, G-protein coupled receptors, and ion channels. NCPAH is believed to bind to these proteins at sites that are distinct from their active sites, and it is thought to modulate their activity by altering the conformation of the proteins.
Biochemical and Physiological Effects
NCPAH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including c-Src, c-Abl, and c-Kit. It has also been shown to modulate the activity of several G-protein coupled receptors, including the serotonin receptor 5-HT2A. NCPAH has also been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.3.

Advantages and Limitations for Lab Experiments

NCPAH has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that can be stored for long periods of time without significant degradation. NCPAH is also relatively non-toxic, making it safe to use in experiments. However, NCPAH does have some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, NCPAH is relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

There are several potential future directions for research involving NCPAH. One potential direction is to further study the mechanism of action of NCPAH and how it modulates the activity of various proteins. Another potential direction is to study the effects of NCPAH on other proteins, such as enzymes, transporters, and receptors. Additionally, NCPAH could be studied for its potential therapeutic applications, such as in the treatment of various diseases. Finally, NCPAH could be studied for its potential use in drug delivery systems, such as nanoparticles and liposomes.

Synthesis Methods

NCPAH can be synthesized in two steps. The first step involves the reaction of cyclopentanone with propargylamine, which yields the corresponding N-propargyl amide. This amide can then be hydrolyzed to form the desired NCPAH. The reaction can be carried out in the presence of a base, such as potassium carbonate, and the reaction is typically carried out at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride involves the reaction of propargylamine with cyclopentanone followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "Propargylamine", "Cyclopentanone", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Propargylamine is reacted with cyclopentanone in the presence of hydrochloric acid to form an imine intermediate.", "Step 2: The imine intermediate is reduced using hydrogen gas and palladium on carbon catalyst to yield N-(prop-2-yn-1-yl)cyclopentanamine.", "Step 3: The product is then treated with hydrochloric acid to form N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride salt.", "Step 4: The salt is purified by recrystallization from ethanol and dried to yield the final product." ] }

CAS RN

64892-73-5

Product Name

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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